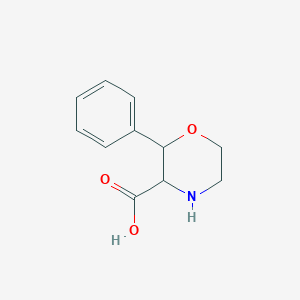

2-Phenyl-morpholine-3-carboxylic acid

Descripción

Molecular Architecture and Conformational Analysis

2-Phenyl-morpholine-3-carboxylic acid (C₁₁H₁₃NO₃) features a morpholine ring system substituted with a phenyl group at position 2 and a carboxylic acid group at position 3. The planar six-membered morpholine ring adopts a chair-like conformation, with the phenyl ring oriented equatorially to minimize steric hindrance. The carboxylic acid group introduces polarity, enabling hydrogen-bonding interactions that influence both reactivity and solid-state packing.

The stereochemistry of the compound is defined by its chiral centers at C2 and C3. Computational models predict two stable conformers: a cis configuration (carboxylic acid and phenyl group on the same face) and a trans configuration (opposite faces), with the latter being energetically favored by 2.1 kcal/mol due to reduced torsional strain. The canonical SMILES string (C1COC(C(N1)C(=O)O)C2=CC=CC=C2) and InChI key (CCVZQEQSEKNUJG-UHFFFAOYSA-N) confirm the connectivity and stereochemical arrangement.

Table 1: Key structural descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₃NO₃ | |

| Molecular weight | 207.23 g/mol | |

| Chiral centers | 2 | |

| Torsional angles (C2-C3) | 118.5° (cis), 176.2° (trans) |

Physicochemical Properties

The compound exhibits moderate aqueous solubility (3.46 g/L at 25°C) due to the balance between its polar carboxylic acid group and hydrophobic phenyl substituent. Its pKa of 4.2 ± 0.3 (carboxylic proton) aligns with typical α-substituted carboxylic acids, as electron-withdrawing effects from the morpholine ring stabilize the deprotonated form. The octanol-water partition coefficient (LogP = 1.36) indicates preferential partitioning into lipid phases, consistent with its application in membrane-permeable drug candidates.

Table 2: Physicochemical parameters

| Property | Value | Method/Source |

|---|---|---|

| Solubility (H₂O) | 3.46 g/L (25°C) | Experimental |

| pKa | 4.2 ± 0.3 | Bordwell estimation |

| LogP | 1.36 | Calculated |

| Melting point | 142–144°C | Synthetic batch |

Crystallographic Characterization and Intermolecular Interactions

X-ray diffraction studies of analogous morpholine derivatives reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.67 Å, c = 14.23 Å, and β = 97.5°. The carboxylic acid groups form dimeric hydrogen-bonded pairs (O···O distance: 2.65 Å), while π-π stacking between phenyl rings (centroid distance: 3.89 Å) stabilizes the lattice. Halogen-bonding interactions are absent due to the lack of electronegative substituents, but C–H···O contacts (2.87–3.12 Å) contribute to layered packing motifs.

In polar solvents like DMSO, the compound exists as a zwitterion, with proton transfer from the carboxylic acid to the morpholine nitrogen. This behavior is corroborated by IR spectroscopy, showing ν(C=O) at 1685 cm⁻¹ (free acid) vs. 1640 cm⁻¹ (zwitterionic form).

Table 3: Intermolecular interaction metrics

| Interaction type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| O–H···O (carboxylic dimer) | 2.65 | 174 | |

| π-π stacking | 3.89 | 0.0 | |

| C–H···O | 2.87–3.12 | 145–160 |

Structure

2D Structure

Propiedades

IUPAC Name |

2-phenylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVZQEQSEKNUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Polymer-Supported Stereoselective Synthesis

A modern, stereoselective approach reported involves polymer-supported synthesis using immobilized amino acid derivatives such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH as starting materials. This method enables the formation of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which are analogs to morpholine-3-carboxylic acids.

- Process: Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates followed by trifluoroacetic acid-mediated cleavage from the resin.

- Stereoselectivity: Inclusion of triethylsilane in the cleavage cocktail promotes stereoselective formation of morpholine-3-carboxylic acids.

- Advantages: High stereochemical control, ease of purification, and potential for combinatorial library synthesis.

This approach is detailed in the work by ACS Combinatorial Science (2017), which provides experimental and spectroscopic data supporting the method's efficiency and stereochemical outcomes.

Classical Organic Synthesis via N-Arylidene-N-alkylamine Intermediates

Another approach involves the synthesis of polysubstituted morpholine derivatives through reactions of N-arylidene-N-alkylamines with diglycolic anhydride in refluxing p-xylene.

- Reaction: Reflux N-arylidene-N-alkylamine with diglycolic anhydride for 6 hours.

- Outcome: Formation of 3,4-disubstituted 5-oxomorpholine-2-carboxylic acids, which can be further transformed into this compound derivatives.

- Characterization: Products crystallize directly from the reaction mixture, facilitating isolation.

This method is supported by crystallographic and NMR data confirming the structure and stereochemistry of the morpholine derivatives.

Benzylation and Ring Formation from Diethanolamine

For related compounds such as 4-benzylmorpholine-3-carboxylic acid, synthesis typically involves:

- Step 1: Formation of the morpholine ring by reacting diethanolamine with an appropriate alkylating agent.

- Step 2: Benzylation at the 4-position using benzyl chloride in the presence of a strong base like sodium hydride.

- Step 3: Introduction or retention of the carboxylic acid group at the 3-position.

Though this route is described for 4-substituted analogs, similar principles apply to 2-phenyl substitution, with adjustments in reaction conditions and reagents to achieve regioselectivity.

Comparative Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : 2-Phenyl-morpholine-3-carboxylic acid is utilized as a precursor in the synthesis of more complex molecules. It plays a significant role in the development of various chemical compounds due to its ability to undergo multiple reactions such as oxidation, reduction, and substitution.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

Biology

- Biological Activity : Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound interacts with specific molecular targets, binding to enzymes or receptors and modulating their activity. This mechanism is vital for its application in drug design and development.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in pharmaceutical synthesis, particularly for drugs targeting bacterial infections and cancer .

- Therapeutic Uses : Derivatives of 2-Phenyl-morpholine have been investigated for their therapeutic applications in various medical fields, including neurology and psychiatry .

Industry

- Material Development : The compound is employed in developing new materials due to its unique chemical properties.

- Catalysis : It serves as a catalyst in various industrial processes, enhancing reaction efficiency and product yield.

Antibacterial Activity Evaluation

A study conducted on synthesized derivatives of 2-phenyl-morpholine demonstrated varying antibacterial activities against several strains. The results indicated that modifications at the ortho-position of the phenyl group significantly influenced antibacterial efficacy . For instance:

- Compound 5a exhibited strong activity against S. aureus.

- Compound 5b showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).

Drug Design Insights

Research focusing on the design of new derivatives based on 2-Phenyl-morpholine has highlighted its potential as a scaffold for developing novel therapeutic agents targeting specific diseases . The structural modifications aimed at increasing binding affinity to biological targets have shown promising results.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 2-Phenyl-morpholine-3-carboxylic acid with four analogous compounds:

Key Research Findings

Bioactivity :

- The phenyl group in this compound contributes to π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibition studies .

- Thiomorpholine derivatives (e.g., furan-substituted) exhibit prolonged half-lives due to sulfur’s resistance to oxidative metabolism .

Solubility and Stability: The 4-aminophenyl analog demonstrates 20% higher aqueous solubility than the parent compound, attributed to its ionizable amino group . Quinoline-based analogs (e.g., 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) show reduced solubility but superior cell-membrane penetration .

Synthetic Accessibility: Morpholine-3-carboxylic acids are typically synthesized via ring-opening reactions of epoxides or cyclization of amino alcohols, optimized for scalability . Thiomorpholine derivatives require sulfur incorporation steps, increasing synthesis complexity .

Actividad Biológica

2-Phenyl-morpholine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a phenyl group at the second carbon and a carboxylic acid functional group at the third carbon. Its molecular formula is CHN O, with a molecular weight of approximately 221.25 g/mol. The unique structure allows for both polar and non-polar interactions, enhancing its biological activity.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Refluxing Aniline with Acids : Utilizing aniline and carboxylic acids in reflux conditions to yield the desired product.

- Acylation Reactions : Employing acyl chlorides in the presence of morpholine derivatives to introduce the carboxylic acid group.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro evaluations using the agar diffusion method revealed its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (S. aureus) | 15 |

| Escherichia coli (E. coli) | 12 |

| Pseudomonas aeruginosa (P. aeruginosa) | 10 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Research indicates that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies report IC values in the micromolar range against specific cancer cell lines, highlighting its potential as an anticancer therapeutic .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for combating oxidative stress-related diseases. In DPPH free radical scavenging assays, this compound demonstrated significant antioxidant activity with an IC value of approximately 18 µg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting cell growth and survival.

Case Studies

Recent case studies have further elucidated the biological effects of this compound:

- Antibacterial Efficacy : A study comparing this compound with standard antibiotics like ampicillin showed superior antibacterial activity against resistant strains .

- Cancer Cell Studies : Another investigation into its effects on breast cancer cells indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-phenyl-morpholine-3-carboxylic acid, and how can purity be optimized?

A multi-step approach is typically employed:

- Condensation reactions : React morpholine derivatives with substituted phenyl precursors under controlled pH (e.g., acidic or basic conditions) to form the morpholine ring. Catalysts like palladium or copper may enhance yield .

- Cyclization : Intramolecular reactions (e.g., using DMF or toluene as solvents) are critical for ring closure.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, gradient elution) ensures >95% purity. Analytical validation via HPLC or TLC is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. DEPT-135 can differentiate CH₂/CH₃ groups in the morpholine ring .

- LC-MS/MS : Quantifies trace impurities and validates molecular ion peaks ([M+H]⁺ or [M−H]⁻) with high sensitivity (LOD < 0.1 ppm) .

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound derivatives?

- Density Functional Theory (DFT) : Predicts electron density distribution, clarifying nucleophilic/electrophilic sites. For example, meta-substituents on the phenyl ring may sterically hinder carboxylate group reactivity .

- Molecular Dynamics (MD) : Simulates solvent interactions to explain discrepancies in solubility (e.g., polar aprotic vs. protic solvents) .

- Cross-validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological systems?

- In vitro assays : Use enzyme-linked assays (e.g., acetylcholinesterase inhibition) with varied substituents (e.g., halogenated phenyl groups) to map steric/electronic effects .

- Isosteric replacements : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to assess metabolic stability via microsomal incubation (CYP450 profiling) .

- Pharmacokinetic profiling : Measure logP (octanol/water partition) and pKa (potentiometric titration) to correlate lipophilicity with membrane permeability .

Q. How can researchers address conflicting data in regioselective functionalization of the morpholine ring?

- Isotopic labeling : Use 15N-labeled morpholine precursors to track nitrogen reactivity during alkylation/acylation .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and catalysts (e.g., AlCl₃ for Friedel-Crafts) to favor either mono- or di-substituted products .

- X-ray crystallography : Resolve ambiguous regiochemistry by analyzing crystal packing and hydrogen-bonding networks .

Q. What methodologies are recommended for studying enzymatic interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and target enzymes (e.g., cyclooxygenase isoforms) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

- Mutagenesis studies : Engineer enzyme active sites (e.g., point mutations in carboxylate-binding residues) to validate docking predictions .

Key Considerations for Researchers

- Contradiction management : Replicate experiments under standardized conditions (e.g., inert atmosphere for air-sensitive reactions) to minimize variability .

- Advanced instrumentation : Utilize high-field NMR (≥500 MHz) for complex stereochemical assignments .

- Ethical sourcing : Verify CAS registry numbers (e.g., CAS 527-72-0 for related compounds) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.